

# Bromo-PEG4-Acid: A Versatile Heterobifunctional Crosslinker for Advanced Drug Delivery Systems

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## Compound of Interest

Compound Name: *Bromo-PEG4-acid*

Cat. No.: *B1667891*

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[City, State] – [Date] – **Bromo-PEG4-acid** is a heterobifunctional crosslinker increasingly utilized in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal carboxylic acid and a bromo group separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking therapeutic payloads to targeting moieties with enhanced solubility and optimized pharmacokinetic profiles.

The carboxylic acid end of the molecule allows for straightforward conjugation to primary amines on proteins, antibodies, or other targeting ligands through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, often in the presence of activators like N-hydroxysuccinimide (NHS) or HATU.<sup>[1][2]</sup> The bromo group, on the other hand, serves as a reactive handle for nucleophilic substitution, readily forming a stable thioether bond with sulfhydryl groups, such as those found in cysteine residues of proteins or engineered into small molecule drugs.<sup>[1][2]</sup>

The integrated PEG4 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate. This can mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacological properties of the therapeutic.<sup>[3]</sup> The

PEG linker can also create a protective shield around the payload, potentially reducing immunogenicity and extending circulation time.

## Applications in Drug Delivery

**Bromo-PEG4-acid** and similar PEGylated linkers are instrumental in the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells. The linker's stability in circulation is crucial to prevent premature drug release and minimize off-target toxicity. Upon internalization of the ADC into the target cell, the linker may be designed to be cleaved by intracellular conditions, releasing the active drug.

In the realm of PROTACs, **Bromo-PEG4-acid** can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.

## Quantitative Data Summary

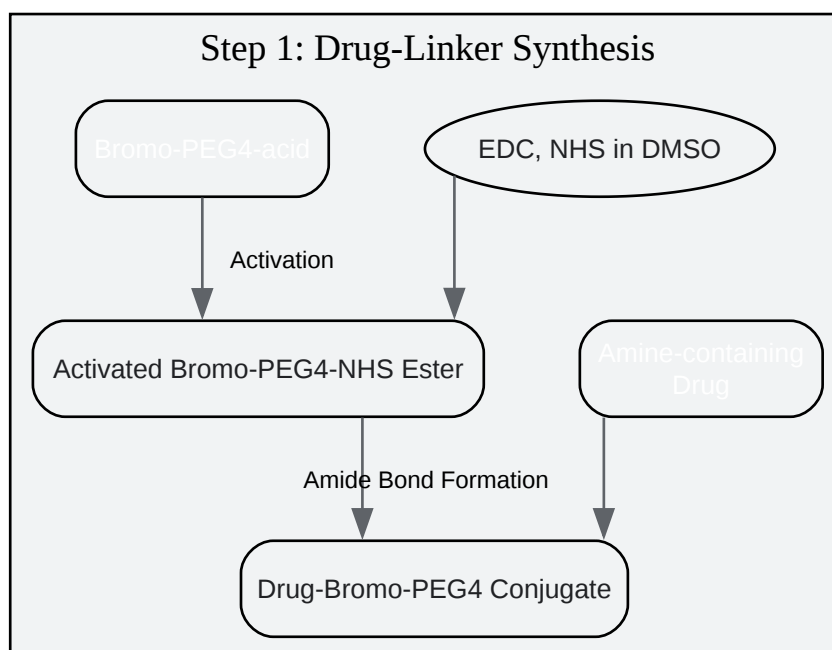
The following table summarizes typical quantitative data associated with the use of PEGylated linkers in the development of antibody-drug conjugates. While specific data for **Bromo-PEG4-acid** is not extensively published in comparative studies, the data for similar PEG linkers provides valuable insights into the impact of PEGylation on ADC properties.

Parameter	Linker	Drug-to-Antibody Ratio (DAR)	In Vitro Cytotoxicity (IC50, nM)	Systemic Clearance (mL/day/kg) in Rats	Reference
ADC Clearance	No PEG	8	-	~15	
ADC Clearance	PEG2	8	-	~10	
ADC Clearance	PEG4	8	-	~7	
ADC Clearance	PEG8	8	-	~5	
ADC Clearance	PEG12	8	-	~5	
ADC Clearance	PEG24	8	-	~5	
ADC Cytotoxicity	No PEG	-	(Baseline)	-	
ADC Cytotoxicity	4 kDa PEG	-	4.5-fold reduction vs. No PEG	-	
ADC Cytotoxicity	10 kDa PEG	-	22-fold reduction vs. No PEG	-	

## Experimental Protocols

### Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using Bromo-PEG4-acid

This protocol describes a general two-step procedure for conjugating a small molecule drug containing a primary amine to an antibody with available cysteine residues.

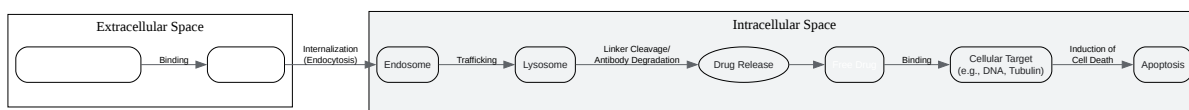
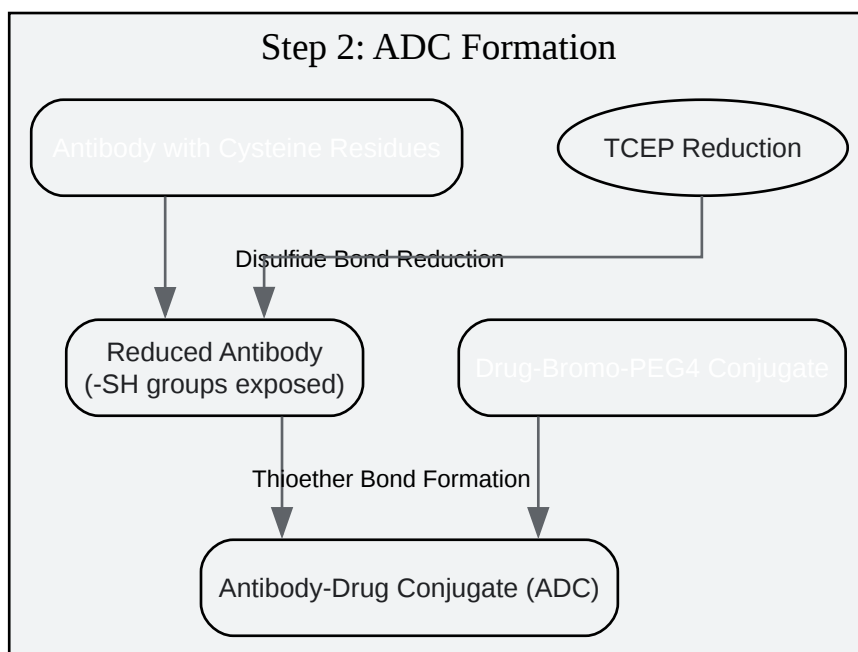
Step 1: Activation of **Bromo-PEG4-acid** and Conjugation to the Amine-Containing Drug

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Caption: Synthesis of the Drug-Linker Intermediate.

- **Activation of **Bromo-PEG4-acid**:** Dissolve **Bromo-PEG4-acid** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated linker.
- **Conjugation to the Drug:** Dissolve the amine-containing small molecule drug in a suitable solvent. Add the activated Bromo-PEG4-NHS ester solution to the drug solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.
- **Purification:** Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

## Step 2: Conjugation of the Drug-Linker to the Antibody



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## References

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